REACTION_CXSMILES
|
[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].C1(N=C=NC2CCCCC2)CCCCC1.[N:24]1[CH:29]=[CH:28][CH:27]=[N:26][C:25]=1[S:30][CH2:31][C:32](O)=[O:33]>CN(C=O)C>[O:8]=[C:3]1[CH2:4][CH2:5][C:6](=[O:7])[N:2]1[O:1][C:32](=[O:33])[CH2:31][S:30][C:25]1[N:26]=[CH:27][CH:28]=[CH:29][N:24]=1
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Name
|
|
Quantity
|
12.31 g
|
Type
|
reactant
|
Smiles
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ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
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Name
|
|
Quantity
|
18.27 g
|
Type
|
reactant
|
Smiles
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N1=C(N=CC=C1)SCC(=O)O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 16 h under argon
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The residue was filtered
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Type
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CUSTOM
|
Details
|
the filtrate was evaporated in vacuo to dryness
|
Type
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DISSOLUTION
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Details
|
The remaining product was dissolved
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Type
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TEMPERATURE
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Details
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under reflux in 400 ml ethyl acetate
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Type
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FILTRATION
|
Details
|
the hot solution was filtered
|
Type
|
CUSTOM
|
Details
|
the mixture was subjected to a chromatographic purification (Florisil)
|
Type
|
CUSTOM
|
Details
|
The compound was then recrystallised from ethyl acetate
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
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O=C1N(C(CC1)=O)OC(CSC1=NC=CC=N1)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |